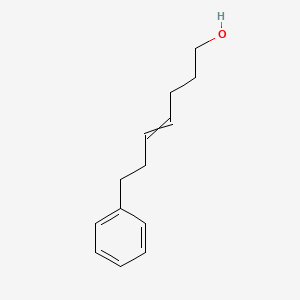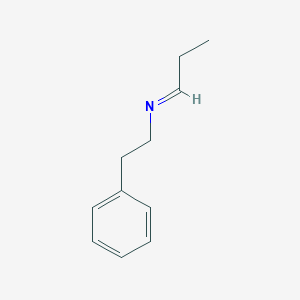
Benzeneethanamine, N-propylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, N-propylidene-: is an organic compound with the molecular formula C11H15N . It is a derivative of phenethylamine, where the amino group is substituted with a propylidene group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzeneethanamine, N-propylidene- can be synthesized through several methods. One common approach involves the reaction of phenethylamine with propionaldehyde under acidic conditions. The reaction typically proceeds via a condensation mechanism, forming the imine linkage between the amino group of phenethylamine and the aldehyde group of propionaldehyde.
Industrial Production Methods: In industrial settings, the production of Benzeneethanamine, N-propylidene- often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzeneethanamine, N-propylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group back to the primary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzeneethanamine, N-propylidene- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It is used in the development of drugs targeting neurological disorders.
Medicine: Benzeneethanamine, N-propylidene- has potential applications in medicinal chemistry. It is explored for its role in developing new therapeutic agents for treating conditions such as depression and anxiety.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as a precursor in the manufacture of specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzeneethanamine, N-propylidene- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to physiological effects. For example, in the context of neurotransmitter systems, it may influence the release or uptake of neurotransmitters, thereby affecting neuronal signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Phenethylamine: The parent compound, which lacks the propylidene substitution.
N-Methylphenethylamine: A derivative with a methyl group instead of a propylidene group.
N,N-Dimethylphenethylamine: A compound with two methyl groups on the amino nitrogen.
Uniqueness: Benzeneethanamine, N-propylidene- is unique due to its specific substitution pattern. The presence of the propylidene group imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
392686-83-8 |
|---|---|
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
N-(2-phenylethyl)propan-1-imine |
InChI |
InChI=1S/C11H15N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3 |
InChI-Schlüssel |
JDJUDANWWDOKMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=NCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


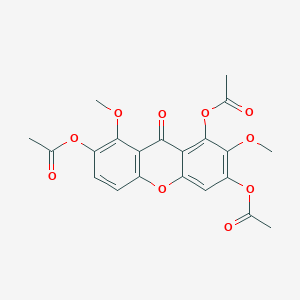
![4-[3-(Diethylamino)propyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14234400.png)
![2-Pyrrolidinone, 1-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14234411.png)
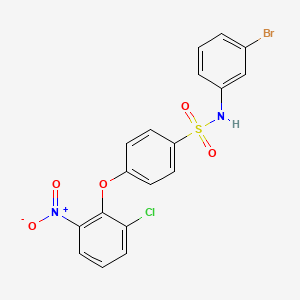
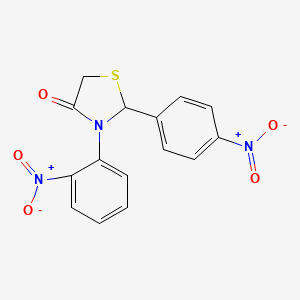
![2-Amino-N-[(4-fluorophenyl)methyl]-5-iodobenzamide](/img/structure/B14234424.png)
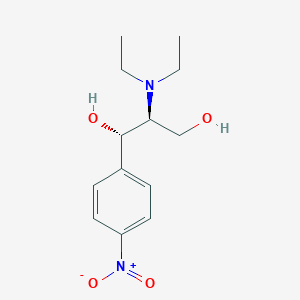
![1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-](/img/structure/B14234439.png)
![N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide](/img/structure/B14234456.png)
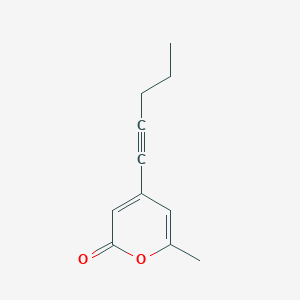
![Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester](/img/structure/B14234464.png)

![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)
